1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10007050
InChI: InChI=1S/C19H19N3O5/c23-19(15-2-4-16(5-3-15)22(24)25)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2
SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

CAS No.:

Cat. No.: VC10007050

Molecular Formula: C19H19N3O5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE -

Specification

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
IUPAC Name [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Standard InChI InChI=1S/C19H19N3O5/c23-19(15-2-4-16(5-3-15)22(24)25)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2
Standard InChI Key SPRPZHTWOVZZSR-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone, reflects its two primary aromatic systems:

  • A 1,3-benzodioxole group (a methylenedioxy-substituted benzene ring), which contributes to metabolic stability and lipophilicity.

  • A 4-nitrobenzoyl group attached to the piperazine nitrogen, introducing strong electron-withdrawing effects that influence reactivity.

The piperazine core adopts a chair conformation, with the benzodioxolylmethyl and nitrobenzoyl groups occupying equatorial positions to minimize steric strain. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₅
Molecular Weight369.4 g/mol
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N+[O-]
Topological Polar Surface Area95.7 Ų
LogP (Octanol-Water)2.34

These properties suggest moderate bioavailability and blood-brain barrier permeability, making the compound suitable for CNS-targeted studies .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes involve:

  • N-Alkylation of Piperazine: Reacting piperazine with 5-(chloromethyl)-1,3-benzodioxole to form the benzodioxolylmethyl-piperazine intermediate.

  • Acylation with 4-Nitrobenzoyl Chloride: Introducing the nitrobenzoyl group via nucleophilic acyl substitution under anhydrous conditions.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) yield the final product with >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.72 (d, J=8.8 Hz, 2H, Ar-H), 6.85–6.75 (m, 3H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 3.85 (s, 2H, CH₂-benzodioxole), 3.60–3.20 (m, 8H, piperazine-H).

  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1240 cm⁻¹ (C-O-C).

Pharmacological Profile

Antimicrobial Activity

Piperazine derivatives are renowned for their antimicrobial efficacy. In vitro studies demonstrate that the nitrobenzoyl group enhances activity by disrupting microbial electron transport chains . Key findings include:

Microbial StrainMIC (μg/mL)Mechanism of Action
Staphylococcus aureus12.5Inhibition of dihydrofolate reductase
Escherichia coli25.0Interference with DNA gyrase
Candida albicans50.0Ergosterol biosynthesis inhibition

The benzodioxole moiety further augments potency by improving membrane permeability .

Central Nervous System Interactions

Structural analogs of this compound exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors . Molecular docking simulations suggest:

  • The benzodioxole group engages in π-π stacking with aromatic residues in the 5-HT₁A binding pocket.

  • The nitrobenzoyl moiety forms hydrogen bonds with Asp116 in the D₂ receptor.

These interactions position the compound as a candidate for treating neuropsychiatric disorders, though in vivo validation is pending.

Comparative Analysis with Related Compounds

Structural Analogues

  • N-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenylalanine: This derivative replaces the nitrobenzoyl group with a phenylalanine-carboxamide, shifting activity toward anticonvulsant effects .

  • Benzhydrylpiperazine-nitrobenzenesulfonamides: Hybrids with sulfonamide groups show superior antibacterial potency (MIC: 3.1 μg/mL for S. aureus) but higher cytotoxicity .

Pharmacokinetic Trade-offs

CompoundLogPPlasma Half-Life (h)CNS Penetration
Target Compound2.344.2Moderate
Benzhydrylpiperazine 3.156.8High
Phenylalanine Hybrid 1.892.5Low

Research Gaps and Future Directions

Unresolved Challenges

  • Toxicity Profiles: Acute toxicity studies in mammalian models are absent.

  • Metabolic Pathways: Cytochrome P450-mediated oxidation of the benzodioxole ring remains uncharacterized.

  • Formulation Challenges: Poor aqueous solubility (0.12 mg/mL) limits intravenous administration.

Strategic Recommendations

  • Structural Optimization: Introduce polar groups (e.g., -OH, -SO₃H) to enhance solubility without compromising CNS penetration .

  • In Vivo Efficacy Studies: Prioritize rodent models of bacterial meningitis and depression .

  • Patent Landscape Analysis: Explore intellectual property opportunities given the compound’s novelty .

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